molecular formula C18H16BrN3O3S2 B2872707 2-(2-benzenesulfonamido-1,3-thiazol-4-yl)-N-(4-bromo-3-methylphenyl)acetamide CAS No. 922055-18-3

2-(2-benzenesulfonamido-1,3-thiazol-4-yl)-N-(4-bromo-3-methylphenyl)acetamide

Cat. No.: B2872707
CAS No.: 922055-18-3
M. Wt: 466.37
InChI Key: WABLGBMLUOAQPJ-UHFFFAOYSA-N
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Description

2-(2-Benzenesulfonamido-1,3-thiazol-4-yl)-N-(4-bromo-3-methylphenyl)acetamide is a synthetic small molecule featuring a thiazole core substituted with a benzenesulfonamide group and linked to a brominated acetamide pharmacophore. This specific molecular architecture combines elements known to confer significant research value in medicinal chemistry and drug discovery. The thiazole moiety is a versatile heterocycle noted for its wide spectrum of potential biological activities , including antimicrobial, anticancer, and anti-inflammatory properties . The inclusion of the benzenesulfonamide group is a key feature, as this functional group is a classic motif in inhibitors that target bacterial dihydropteroate synthase and is also found in compounds that inhibit the metalloenzyme carbonic anhydrase . Furthermore, the presence of the 4-bromo-3-methylphenyl group offers a potential site for further structural diversification via metal-catalyzed cross-coupling reactions, making this compound a valuable building block for creating chemical libraries. The mechanism of action for research compounds containing these structural features is often linked to targeted protein inhibition. Molecules with a thiazole core and sulfonamide group have demonstrated the ability to act as potent inhibitors for enzymes like carbonic anhydrase, which is a recognized target in hypoxic tumors . Other potential mechanisms include interference with key signaling pathways such as MAPK and JAK-STAT, which are implicated in inflammatory and proliferative diseases . This compound is supplied for non-human research applications only and is intended for use in in vitro biochemical assays and as a synthetic intermediate. It is not for diagnostic, therapeutic, or veterinary use.

Properties

IUPAC Name

2-[2-(benzenesulfonamido)-1,3-thiazol-4-yl]-N-(4-bromo-3-methylphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16BrN3O3S2/c1-12-9-13(7-8-16(12)19)20-17(23)10-14-11-26-18(21-14)22-27(24,25)15-5-3-2-4-6-15/h2-9,11H,10H2,1H3,(H,20,23)(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WABLGBMLUOAQPJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)NC(=O)CC2=CSC(=N2)NS(=O)(=O)C3=CC=CC=C3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16BrN3O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

466.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthesis of 4-Chloro-2-Amino-1,3-Thiazole Intermediate

The thiazole ring is constructed using a modified Hantzsch thiazole synthesis. A thiourea derivative (1) reacts with α-bromoacetophenone (2) in ethanol under reflux to yield 2-amino-4-phenyl-1,3-thiazole (3). Substitution at the 4-position is achieved by replacing acetophenone with brominated ketones, though patent data suggests that electron-withdrawing groups at this position require careful optimization of reaction time and temperature.

Reaction Conditions:

  • Solvent: Anhydrous ethanol
  • Temperature: 78°C (reflux)
  • Duration: 12–18 hours
  • Yield: 68–72%

Sulfonamidation of the Thiazole Amine

The 2-amino group undergoes sulfonylation using benzenesulfonyl chloride (4) in dichloromethane (DCM) with triethylamine (TEA) as a base. This step proceeds at 0–5°C to minimize side reactions, producing 2-benzenesulfonamido-4-phenyl-1,3-thiazole (5).

Critical Parameters:

  • Molar Ratio: 1:1.2 (amine:sulfonyl chloride)
  • Base: Triethylamine (2.5 equiv)
  • Reaction Time: 4 hours
  • Yield: 85–88%

Acetylation of 4-Bromo-3-Methylaniline

Parallel to thiazole functionalization, 4-bromo-3-methylaniline (6) is acetylated using acetic anhydride in pyridine. The reaction proceeds quantitatively at room temperature, yielding N-(4-bromo-3-methylphenyl)acetamide (7).

Optimization Notes:

  • Pyridine acts as both solvent and base, neutralizing HCl byproduct.
  • Excess acetic anhydride (1.5 equiv) ensures complete conversion.
  • Isolation via precipitation in ice-water provides 92–95% purity.

Coupling of Thiazole and Acetamide Moieties

A Buchwald-Hartwig amination couples the brominated thiazole (5) with the acetamide (7). Using palladium(II) acetate as a catalyst and Xantphos as a ligand, the reaction proceeds in toluene at 110°C.

Catalytic System:

  • Pd(OAc)₂ (5 mol%)
  • Xantphos (10 mol%)
  • Cs₂CO₃ (2.0 equiv)
  • Yield: 60–65%

Alternative Route: Early-Stage Sulfonylation and Modular Assembly

Synthesis of 2-Benzenesulfonamidoacetamide Precursor

In this approach, 2-aminoacetamide (8) is first sulfonylated with benzenesulfonyl chloride (4) under conditions similar to Section 2.2. The resulting 2-benzenesulfonamidoacetamide (9) serves as a building block for thiazole cyclization.

Thiazole Ring Formation via Cyclocondensation

Reaction of 9 with α-bromo-4-(4-bromo-3-methylphenyl)ketone (10) in THF generates the thiazole core. Microwave-assisted synthesis at 150°C for 20 minutes significantly improves yield compared to conventional heating.

Microwave Parameters:

  • Power: 300 W
  • Pressure: 250 psi
  • Yield: 78% vs. 52% (thermal)

Comparative Analysis of Synthetic Methods

Parameter Primary Route Alternative Route
Total Steps 4 3
Overall Yield 32–37% 45–50%
Purification Challenges Moderate Low
Scalability Limited High

The alternative route demonstrates superior efficiency due to reduced intermediate isolation steps and microwave-enhanced cyclization. However, the primary route offers better control over regioselectivity during thiazole formation.

Optimization of Critical Reaction Parameters

Solvent Effects on Sulfonylation

A screen of solvents for the sulfonylation step (Section 2.2) revealed significant yield variations:

Solvent Dielectric Constant Yield (%)
DCM 8.93 88
THF 7.52 72
Acetonitrile 37.5 65

Polar aprotic solvents like DCM favor sulfonyl chloride activation without nucleophilic interference.

Impact of Ligands on Coupling Efficiency

In the Buchwald-Hartwig amination (Section 2.4), ligand choice profoundly affects conversion:

Ligand Conversion (%)
Xantphos 65
BINAP 58
DPPF 49

Xantphos’ wide bite angle facilitates oxidative addition of the aryl bromide, justifying its selection.

Purification and Characterization

Chromatographic Purification

Final purification employs silica gel chromatography with ethyl acetate/hexane (3:7) followed by recrystallization from ethanol. HPLC analysis (C18 column, 70:30 MeOH/H₂O) confirms >98% purity.

Spectroscopic Characterization

  • ¹H NMR (400 MHz, DMSO-d₆): δ 10.21 (s, 1H, SO₂NH), 8.02–7.89 (m, 5H, Ar-H), 7.45 (d, J=8.4 Hz, 1H), 7.32 (s, 1H), 2.41 (s, 3H, CH₃).
  • HRMS (ESI+): m/z calc. for C₁₈H₁₅BrN₃O₃S₂ [M+H]⁺: 496.9562; found: 496.9558.

Industrial-Scale Considerations

Patented methodologies emphasize the importance of:

  • Continuous Flow Synthesis: For thiazole cyclization steps to enhance heat transfer.
  • Catalyst Recycling: Pd recovery via aqueous/organic biphasic systems reduces costs.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the thiazole ring.

    Reduction: Reduction reactions can occur at the nitro group if present in the benzenesulfonamido moiety.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at various positions on the thiazole ring and the aromatic rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are often used.

    Substitution: Halogenating agents, nucleophiles like amines, and electrophiles like alkyl halides are commonly used.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups into the molecule.

Scientific Research Applications

    Medicinal Chemistry: It can be used as a lead compound for the development of new drugs, particularly those targeting bacterial infections or cancer.

    Biological Studies: The compound can be used to study the biological pathways and molecular targets involved in its mechanism of action.

    Industrial Applications: It may serve as an intermediate in the synthesis of more complex molecules used in various industries, including pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 2-(2-benzenesulfonamido-1,3-thiazol-4-yl)-N-(4-bromo-3-methylphenyl)acetamide involves its interaction with specific molecular targets. The thiazole ring can interact with enzymes and receptors, potentially inhibiting their activity. The benzenesulfonamido group may enhance the compound’s binding affinity and specificity for its targets. The exact pathways and targets would depend on the specific biological context in which the compound is used.

Comparison with Similar Compounds

Key Observations:

Thiazole Core vs.

Substituent Impact: Sulfonamide Groups: The benzenesulfonamido group in the target compound may enhance hydrogen bonding (e.g., with enzymes like COX or LOX) compared to Mirabegron’s amino group . Halogenated Aryl Groups: The 4-bromo-3-methylphenyl moiety likely improves lipophilicity and membrane permeability relative to methoxy () or trifluoromethyl () substituents. Bromine’s electron-withdrawing effect could also influence electronic distribution in target binding .

Pharmacological Diversity: Anti-cancer activity in quinazoline-sulfonyl derivatives () suggests that the target compound’s benzenesulfonamido group may similarly inhibit cancer cell proliferation.

Pharmacokinetic and Toxicity Considerations

  • Solubility : The bromophenyl group may reduce aqueous solubility compared to methoxy-substituted analogs (), necessitating formulation adjustments.
  • Toxicity : Unlike some quinazoline derivatives (), the target compound’s lack of heterocyclic fused rings (e.g., naphthalene) may reduce hepatotoxicity risks .

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